molecular formula C24H25N5O2 B2710564 9-(4-(tert-butyl)phenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898421-88-0

9-(4-(tert-butyl)phenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2710564
CAS No.: 898421-88-0
M. Wt: 415.497
InChI Key: SSWAAVWVVORRMN-UHFFFAOYSA-N
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Description

9-(4-(tert-butyl)phenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with a purine base structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a tert-butyl group and a phenethyl side chain, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-(tert-butyl)phenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a cyclization reaction involving appropriate amines and formamide derivatives.

    Introduction of the Phenethyl Group: The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenethyl chloride and a Lewis acid catalyst.

    Attachment of the tert-Butyl Group: The tert-butyl group is typically introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

9-(4-(tert-butyl)phenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenethyl and tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

9-(4-(tert-butyl)phenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(4-(tert-butyl)phenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with purinergic receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-(tert-butyl)phenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide is unique due to its purine base structure combined with the phenethyl and tert-butyl groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

9-(4-tert-butylphenyl)-8-oxo-2-(2-phenylethyl)-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-24(2,3)16-10-12-17(13-11-16)29-22-20(28-23(29)31)19(21(25)30)26-18(27-22)14-9-15-7-5-4-6-8-15/h4-8,10-13H,9,14H2,1-3H3,(H2,25,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWAAVWVVORRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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